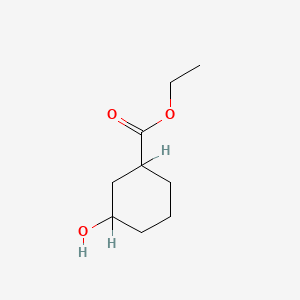

Ethyl 3-hydroxycyclohexanecarboxylate

Description

BenchChem offers high-quality Ethyl 3-hydroxycyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-hydroxycyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAOLPQGOBDXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10916224 | |

| Record name | Ethyl 3-hydroxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10916224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94160-25-5 | |

| Record name | Cyclohexanecarboxylic acid, 3-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94160-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094160255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hydroxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10916224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxycyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 3-Hydroxycyclohexanecarboxylate

Abstract: This technical guide provides a comprehensive examination of the physical and chemical properties of ethyl 3-hydroxycyclohexanecarboxylate (CAS No. 94160-25-5), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The document is structured to provide researchers, scientists, and drug development professionals with both foundational data and practical, field-proven methodologies for its characterization. Emphasis is placed on the impact of stereoisomerism on physical properties, detailed protocols for property determination, and a thorough spectroscopic profile to ensure compound identity and purity.

Compound Identification and Structure

Ethyl 3-hydroxycyclohexanecarboxylate is a cyclic ester containing both a hydroxyl and an ethyl ester functional group. Its core structure is a cyclohexane ring, which imparts specific stereochemical properties that are critical to its function and reactivity in synthetic pathways.

Key Identifiers:

-

IUPAC Name: ethyl 3-hydroxycyclohexane-1-carboxylate[1]

-

CAS Number: 94160-25-5 (for isomer mixture)[1]

-

Molecular Formula: C₉H₁₆O₃[1]

-

Molecular Weight: 172.22 g/mol [1]

-

Canonical SMILES: CCOC(=O)C1CCCC(C1)O

-

InChI Key: BGAOLPQGOBDXBH-UHFFFAOYSA-N[1]

The presence of two stereocenters at positions 1 and 3 of the cyclohexane ring means the molecule can exist as two diastereomers: cis and trans. These isomers are not superimposable and possess distinct physical properties.

Caption: Chair conformations of cis and trans isomers.

Physicochemical Properties

The physical properties of ethyl 3-hydroxycyclohexanecarboxylate are influenced by its molecular weight, the presence of hydrogen bonding via the hydroxyl group, and the dipole moment arising from the ester functionality. Data is often reported for the mixture of isomers.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | |

| Physical Form | Liquid at 25 °C | |

| Boiling Point | 251.4 °C @ 760 mmHg | |

| Density | 1.067 - 1.093 g/cm³ @ 25 °C | |

| Flash Point | >110 °C | |

| Water Solubility | Low / Not miscible (predicted) | |

| Organic Solvent Solubility | Soluble in common organic solvents (e.g., alcohols, esters, chlorinated solvents) | [2][3] |

Note: Discrepancies in reported density values may be attributed to measurements on different isomer ratios or temperatures.

The Critical Role of Stereoisomerism

The cis and trans diastereomers exhibit different physical properties due to variations in their molecular shape and polarity.

-

Polarity and Boiling Point: The cis isomer, where both substituents can be on the same side of the ring's plane, generally has a larger net dipole moment compared to the more symmetric trans isomer. This increased polarity leads to stronger dipole-dipole intermolecular forces, which typically results in a higher boiling point for the cis isomer.[4][5]

-

Molecular Packing and Melting Point: The trans isomer often has a more linear and symmetrical shape, allowing it to pack more efficiently into a crystal lattice. This superior packing leads to stronger intermolecular forces in the solid state, generally giving the trans isomer a higher melting point.[5] While this compound is a liquid at room temperature, this principle remains relevant for its freezing point.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structural integrity and purity of ethyl 3-hydroxycyclohexanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The proton on the carbon bearing the hydroxyl group (-CHOH) would appear as a multiplet, typically between 3.5 and 4.0 ppm. The remaining cyclohexane ring protons would appear as a complex series of multiplets in the 1.0-2.5 ppm range.

-

¹³C NMR: The carbon spectrum will display a signal for the ester carbonyl carbon around 175 ppm.[6] The carbon attached to the hydroxyl group is expected in the 65-75 ppm region. The two carbons of the ethyl group will appear at approximately 60 ppm (-OCH₂) and 14 ppm (-CH₃). The remaining cyclohexane carbons will resonate between 20 and 45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups:

-

O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group's hydrogen bonding.[7]

-

C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

-

C=O Stretch: A very strong, sharp peak between 1750-1735 cm⁻¹ corresponds to the carbonyl of the saturated ester.[8]

-

C-O Stretch: Two distinct C-O stretching bands are expected in the 1300-1000 cm⁻¹ region, one for the ester and one for the alcohol.[8]

Experimental Methodologies for Property Determination

The following protocols are self-validating systems designed for the accurate determination of the key physical properties of ethyl 3-hydroxycyclohexanecarboxylate.

Purity and Isomer Ratio Assessment by Gas Chromatography (GC)

Causality: Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. This method is ideal for determining the purity of the sample and quantifying the cis/trans isomer ratio due to the expected difference in their boiling points and polarities.

Caption: Workflow for GC-based purity and isomer analysis.

Step-by-Step Protocol:

-

Preparation: Prepare a ~1 mg/mL solution of ethyl 3-hydroxycyclohexanecarboxylate in a high-purity solvent like ethyl acetate.

-

Instrumentation: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID). A suitable column would be a 30m x 0.32mm fused silica capillary column with a 0.25 µm film thickness (e.g., DB-1 or equivalent).[9]

-

GC Conditions:

-

Injector Temperature: 240 °C

-

Detector Temperature: 260 °C

-

Carrier Gas: Nitrogen or Helium at a constant flow of 2 mL/min.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 8 °C/min to 280 °C and hold for 5 minutes.[9]

-

-

Injection: Inject 1 µL of the prepared sample.

-

Analysis: The two isomers should elute as distinct peaks. Purity is determined by the ratio of the main peak areas to the total area of all peaks. The cis/trans ratio is calculated from the relative areas of the two corresponding isomer peaks.

Boiling Point Determination under Reduced Pressure

Causality: The compound's high boiling point at atmospheric pressure (251.4 °C) makes vacuum distillation a practical necessity to avoid thermal decomposition. This procedure determines the boiling point at a reduced, controlled pressure.

Step-by-Step Protocol:

-

Apparatus: Assemble a micro-distillation or Thiele tube apparatus connected to a vacuum pump and a digital vacuum gauge (manometer).[10]

-

Sample Addition: Place 2-3 mL of the sample and a small magnetic stir bar or a few boiling chips into the distillation flask.

-

Evacuation: Carefully evacuate the system to the desired pressure (e.g., 10 mmHg). Ensure all joints are properly sealed.

-

Heating: Gently heat the sample using an oil bath or heating mantle with stirring.

-

Observation: The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube (in a Thiele tube setup) or when vapor condenses on the thermometer bulb and a stable distillation rate is observed.[11][12]

-

Recording: Record the stable temperature and the precise pressure from the manometer. This data can be compared to literature values or used with a pressure nomograph to estimate the normal boiling point.

Density Determination using a Pycnometer

Causality: A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid (e.g., deionized water), and filled with the sample liquid, the density of the sample can be calculated with high precision.

Step-by-Step Protocol:

-

Preparation: Clean and thoroughly dry a pycnometer of known volume (e.g., 10 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₀) on an analytical balance.[13]

-

Mass with Water: Fill the pycnometer with deionized water, insert the stopper allowing excess water to exit the capillary, and thermostat to a precise temperature (e.g., 25.0 °C). Dry the exterior and weigh (m₁).

-

Mass with Sample: Empty, clean, and dry the pycnometer. Fill it with the ethyl 3-hydroxycyclohexanecarboxylate sample, thermostat to the same temperature, dry the exterior, and weigh (m₂).

-

Calculation:

-

Mass of water = m₁ - m₀

-

Mass of sample = m₂ - m₀

-

Density of sample (ρ_sample) = (Mass of sample / Mass of water) * Density of water (ρ_water at 25.0 °C).

-

Refractive Index Measurement

Causality: The refractive index is a measure of how light bends as it passes through a substance. It is a unique physical constant for a pure compound that is sensitive to temperature and purity. An Abbe refractometer is the standard instrument for this measurement.[14]

Step-by-Step Protocol:

-

Calibration: Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water (n_D = 1.3325 at 25 °C).[15]

-

Temperature Control: Ensure the refractometer prisms are connected to a circulating water bath set to a constant temperature, typically 20.0 °C or 25.0 °C.[16]

-

Sample Application: Place 2-3 drops of the sample onto the lower prism and close the prism assembly.

-

Measurement: Look through the eyepiece and turn the adjustment knob until the light and dark fields meet sharply at the crosshairs. Adjust the compensator to remove any color fringes.[16][17]

-

Reading: Read the refractive index value directly from the instrument's scale. Record the temperature at which the measurement was made (e.g., n_D²⁵).

Safety and Handling

-

General: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin and eye irritation.[18] Some data suggests it may be harmful if swallowed.[3]

-

Storage: Store in a tightly closed container in a cool, dry place. The material is classified as a combustible liquid.

References

- University of West Bohemia. (n.d.). 1 density determination by pycnometer.

-

MySkinRecipes. (n.d.). Ethyl 3-hydroxycyclohexanecarboxylate. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). Retrieved from [Link]

-

Scribd. (n.d.). Density Determination by Pycnometer. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. Retrieved from [Link]

-

Scribd. (n.d.). Refractive Index Measurement Guide. Retrieved from [Link]

- Abbe Zeiss refractometer manual. (n.d.).

-

Bellingham + Stanley. (n.d.). Abbe 5 Refractometer. Retrieved from [Link]

-

McCormick, J. M. (2009, August 11). Operating Instructions for Abbé Refractometers. Truman State University Chem Lab. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3023897, Ethyl 3-hydroxycyclohexanecarboxylate. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268214, cis-Ethyl 2-hydroxycyclohexanecarboxylate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 3-cyclohexenecarboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Rodriguez-Canto, W., et al. (2025). Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers. PubMed Central. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2025). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Reddit. (2017, February 5). Cis-Trans isomers and boiling/melting point rules. r/Mcat. Retrieved from [Link]

-

Quora. (2016, October 9). Why does cis isomer have higher boiling point than its trans counterpart?. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

-

Asian Journal of Pharmaceutics. (n.d.). Development and Validation of Stability-indicating Gas Chromatography Method for the Quantitative Determination of Ethylhexylglycerin and its Impurities. Retrieved from [Link]

-

SciELO. (2017, December 14). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Retrieved from [Link]

Sources

- 1. Ethyl 3-hydroxycyclohexanecarboxylate | C9H16O3 | CID 3023897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. reddit.com [reddit.com]

- 5. quora.com [quora.com]

- 6. scielo.br [scielo.br]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Development and Validation of Stability-indicating Gas Chromatography Method for the Quantitative Determination of Ethylhexylglycerin and its Impurities in Bulk and Pharmaceutical Dosage Forms | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. scribd.com [scribd.com]

- 13. scribd.com [scribd.com]

- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. macro.lsu.edu [macro.lsu.edu]

- 16. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 17. img.daihan-sci.com [img.daihan-sci.com]

- 18. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-hydroxycyclohexanecarboxylate

This guide provides a comprehensive technical overview of Ethyl 3-hydroxycyclohexanecarboxylate, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, it delves into the compound's stereochemistry, synthesis, characterization, and applications, with a focus on the causal relationships behind methodological choices.

Introduction: A Versatile Building Block

Ethyl 3-hydroxycyclohexanecarboxylate (CAS No: 94160-25-5) is a bifunctional molecule featuring a hydroxyl group and an ethyl ester attached to a cyclohexane ring.[1] This structure provides two reactive centers, making it a valuable starting material and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its cyclohexane core offers a scaffold for creating compounds with specific three-dimensional arrangements, a critical feature for targeted drug action. The presence of two stereocenters at positions 1 and 3 of the cyclohexane ring adds a layer of complexity and opportunity for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).

Physicochemical Properties and Stereochemistry

Understanding the fundamental properties of a compound is paramount for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C9H16O3 | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.067 g/mL at 25 °C | |

| CAS Number | 94160-25-5 | [1] |

The Critical Role of Stereoisomerism

The structure of Ethyl 3-hydroxycyclohexanecarboxylate contains two chiral centers at the C1 and C3 positions. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers. These are commonly referred to in terms of the relative orientation of the ester and hydroxyl groups: cis (on the same side of the ring) and trans (on opposite sides).[2][3]

The spatial arrangement of these functional groups is crucial as it dictates how the molecule can interact with other chiral molecules, such as enzymes and receptors in biological systems. For instance, the synthesis of the antiviral drug Oseltamivir (Tamiflu®) relies on specific stereoisomers of related cyclohexene derivatives to achieve its therapeutic effect.[4][5] Controlling the stereochemistry during synthesis is therefore a primary concern for medicinal chemists.

Caption: Relationship between the stereoisomers of Ethyl 3-hydroxycyclohexanecarboxylate.

Synthesis of Ethyl 3-hydroxycyclohexanecarboxylate

The most common and industrially scalable method for producing Ethyl 3-hydroxycyclohexanecarboxylate is through the catalytic hydrogenation of Ethyl 3-hydroxybenzoate.[6] This reaction involves the reduction of the aromatic ring to a cyclohexane ring.

Key Synthesis Workflow: Catalytic Hydrogenation

The choice of catalyst is the most critical parameter in this synthesis as it influences both the reaction efficiency and the resulting stereoselectivity (the ratio of cis to trans isomers).

Caption: General workflow for the synthesis of Ethyl 3-hydroxycyclohexanecarboxylate.

Detailed Experimental Protocol (Exemplary)

Objective: To synthesize a mixture of cis and trans Ethyl 3-hydroxycyclohexanecarboxylate.

Materials:

-

Ethyl 3-hydroxybenzoate[7]

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Ethanol (anhydrous)

-

High-pressure autoclave reactor

-

Hydrogen gas (high purity)

Procedure:

-

Reactor Charging: A high-pressure autoclave is charged with Ethyl 3-hydroxybenzoate and a catalytic amount of 5% Ru/C (typically 1-5 mol%). Anhydrous ethanol is added as the solvent.

-

Inerting: The reactor is sealed and purged several times with nitrogen gas to remove all oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.

-

Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm). The mixture is then heated (e.g., to 80-120 °C) and stirred vigorously to ensure efficient mixing and mass transfer of hydrogen to the catalyst surface.

-

Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake.

-

Work-up: After cooling to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the solid catalyst.

-

Purification: The ethanol solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield the final product as a colorless liquid.

Causality Behind Choices:

-

Catalyst: Ruthenium and Rhodium-based catalysts are often chosen for their high activity in aromatic ring hydrogenation.[8] The choice between them can influence the cis/trans ratio of the product.

-

Solvent: Ethanol or isopropanol are common solvents as they readily dissolve the starting material and are stable under hydrogenation conditions.[8]

-

Pressure & Temperature: High pressure and elevated temperatures are necessary to overcome the high activation energy required to reduce the stable aromatic ring.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons. Key signals include the ethyl group quartet and triplet, protons on the cyclohexane ring, and the proton of the hydroxyl group. The chemical shifts and coupling constants of the protons at C1 and C3 can help differentiate between cis and trans isomers.[9][10]

-

¹³C NMR: Shows signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the ethyl group, and the six carbons of the cyclohexane ring.

-

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3400 cm⁻¹) and the ester carbonyl group (C=O stretch, strong, ~1730 cm⁻¹).[9]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (172.22 g/mol ).[1]

Key Reactions and Applications in Drug Development

Ethyl 3-hydroxycyclohexanecarboxylate is a valuable intermediate due to the reactivity of its hydroxyl and ester groups. It serves as a key building block in the synthesis of several important pharmaceutical compounds.

Role as a Precursor in Oseltamivir Synthesis

While not a direct precursor in the main industrial synthesis of Oseltamivir (which starts from shikimic acid), structurally similar cyclohexene carboxylates are central to many reported total syntheses of the drug.[4][5][11] These syntheses highlight the utility of the substituted cyclohexane scaffold. For example, derivatives can be elaborated through reactions like aziridination and nucleophilic ring-opening to install the necessary amino and ether functionalities of the final drug.[12][13]

Caption: Synthetic utility of Ethyl 3-hydroxycyclohexanecarboxylate in API synthesis.

Safety and Handling

As with any chemical, proper safety precautions are essential.

-

GHS Hazard Statements: The related compound, Ethyl 3-oxocyclohexanecarboxylate, is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[14] Similar precautions should be taken.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is classified as a combustible liquid.[15]

-

Handling: Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation.[15]

Conclusion

Ethyl 3-hydroxycyclohexanecarboxylate is more than a simple chemical; it is a versatile platform for the stereocontrolled synthesis of complex organic molecules. Its importance in medicinal chemistry is underscored by the utility of its cyclohexane scaffold in creating potent and selective therapeutics. A thorough understanding of its synthesis, stereochemistry, and reactivity is fundamental for any researcher aiming to leverage this powerful building block in drug discovery and development.

References

-

PubChem. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096. Available from: [Link]

-

Wikipedia. Oseltamivir total synthesis. Available from: [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation. Available from: [Link]

-

PubChem. Ethyl 3-hydroxycyclohexanecarboxylate | C9H16O3 | CID 3023897. Available from: [Link]

-

Scribd. Oseltamivir Synthesis for Chemists. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information - Reduction of Aromatic Nitro Compounds. Available from: [Link]

-

ResearchGate. Synthesis of (-)-Oseltamivir. Available from: [Link]

-

PubChem. ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate. Available from: [Link]

-

National Institutes of Health. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Available from: [Link]

-

Asian Journal of Chemistry. A Facile and Efficient Route to the Synthesis of Ethyl 3-Oxo-Cyclohexene-1-Carboxylate as a Valuable Synthetic Intermediate. Available from: [Link]

-

Organic Syntheses. cyclohexylidenecyclohexane. Available from: [Link]

-

PrepChem.com. Synthesis of ethyl 4-hydroxycyclohexanecarboxylate. Available from: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

-

Fisher Scientific. Ethyl 4-hydroxycyclohexanecarboxylate, cis + trans, 97%. Available from: [Link]

-

PubChem. Ethyl 3-hydroxycyclopentanecarboxylate | C8H14O3 | CID 53407781. Available from: [Link]

-

PubChem. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522. Available from: [Link]

- Google Patents. Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

-

ResearchGate. The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. Available from: [Link]

-

Khan Academy. Cis-trans isomerism. Available from: [Link]

-

PubChem. Ethyl 1-hydroxycyclohexanecarboxylate | C9H16O3 | CID 222089. Available from: [Link]

-

YouTube. Organic Chemistry - Stereochemistry of cis/trans and E/Z isomers. Available from: [Link]

Sources

- 1. Ethyl 3-hydroxycyclohexanecarboxylate | C9H16O3 | CID 3023897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. youtube.com [youtube.com]

- 4. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 5. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]

- 6. Ethyl 3-hydroxybenzoate | 7781-98-8 [chemicalbook.com]

- 7. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ethyl 3-hydroxycyclohexanecarboxylate(94160-25-5) 1H NMR spectrum [chemicalbook.com]

- 10. ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate(1239311-14-8) 1H NMR [m.chemicalbook.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

Ethyl 3-hydroxycyclohexanecarboxylate CAS number 94160-25-5

An In-depth Technical Guide to Ethyl 3-hydroxycyclohexanecarboxylate (CAS 94160-25-5)

Abstract

Ethyl 3-hydroxycyclohexanecarboxylate is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis. Its cyclohexyl core, decorated with both a hydroxyl and an ethyl ester group, provides two distinct points for chemical modification, making it a valuable intermediate in the creation of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a detailed and validated protocol for its synthesis via chemoselective reduction, thorough analytical characterization methods, and an exploration of its applications as a key scaffold in pharmaceutical research and drug development. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both accuracy and practical utility for professionals in the field.

Physicochemical and Structural Properties

Ethyl 3-hydroxycyclohexanecarboxylate is a liquid at room temperature, possessing properties that make it amenable to a variety of reaction conditions.[1][2] Its structural and physical characteristics are foundational to its role in synthesis.

| Property | Value | Source |

| CAS Number | 94160-25-5 | [1][3] |

| Molecular Formula | C₉H₁₆O₃ | [1][3] |

| Molecular Weight | 172.22 g/mol | [1][3] |

| IUPAC Name | ethyl 3-hydroxycyclohexane-1-carboxylate | [3] |

| Appearance | Liquid | [1] |

| Density | 1.067 g/mL at 25 °C | [1] |

| Boiling Point | 251.4 °C at 760 mmHg | [2] |

| SMILES | CCOC(=O)C1CCCC(O)C1 | [1] |

| InChI Key | BGAOLPQGOBDXBH-UHFFFAOYSA-N | [1][3] |

Synthesis and Mechanistic Considerations

The most direct and common synthesis of Ethyl 3-hydroxycyclohexanecarboxylate involves the reduction of its keto-precursor, Ethyl 3-oxocyclohexanecarboxylate (CAS 33668-25-6).[4][5][6] The choice of reducing agent is critical to the success of this transformation.

Rationale for Synthetic Strategy

The core challenge is the chemoselective reduction of a ketone in the presence of an ester. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both functional groups to yield a diol. Therefore, a milder reagent is required. Sodium borohydride (NaBH₄) is the ideal choice for this application.[7] It is a nucleophilic reducing agent that is highly selective for aldehydes and ketones over less electrophilic esters. This selectivity arises from the significant difference in partial positive charge on the carbonyl carbons of ketones versus esters, making the former much more susceptible to hydride attack from NaBH₄. The reaction is typically performed in a protic solvent, such as ethanol, which also serves to protonate the resulting alkoxide intermediate.

Stereochemical Outcome

The reduction of the prochiral ketone at the C3 position creates a new stereocenter. As the starting material, Ethyl 3-oxocyclohexanecarboxylate, is typically used as a racemic mixture (with a stereocenter at C1), the resulting product is a mixture of four stereoisomers, grouped into two pairs of diastereomers (cis and trans isomers). The cis isomer has the hydroxyl and ester groups on the same face of the ring, while the trans isomer has them on opposite faces. The diastereomeric ratio is influenced by the steric hindrance of the incoming hydride, often favoring the formation of the thermodynamically more stable trans isomer where the bulky substituents are in equatorial positions. For applications requiring a single stereoisomer, diastereoselective synthesis strategies or subsequent chiral separation via techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is necessary.[8][9][10][11]

Detailed Experimental Protocol: Synthesis

This protocol describes the reduction of Ethyl 3-oxocyclohexanecarboxylate to Ethyl 3-hydroxycyclohexanecarboxylate.

Materials:

-

Ethyl 3-oxocyclohexanecarboxylate (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Anhydrous Ethanol (EtOH)

-

Deionized Water (H₂O)

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve Ethyl 3-oxocyclohexanecarboxylate (1.0 eq, e.g., 10.0 g, 58.7 mmol) in anhydrous ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the resulting solution to 0-5 °C using an ice-water bath.

-

Slowly add sodium borohydride (1.1 eq, e.g., 2.44 g, 64.6 mmol) to the stirred solution in small portions over 30 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by slowly adding deionized water (50 mL).

-

Acidify the mixture to pH ~3-4 with 1M HCl to neutralize excess NaBH₄ and decompose borate complexes.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with deionized water (100 mL) and brine (100 mL). Causality: The brine wash helps to remove residual water from the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure Ethyl 3-hydroxycyclohexanecarboxylate.[12][13]

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a complete analytical profile.[14]

| Analytical Technique | Expected Result / Signature |

| ¹H NMR | ~4.1 ppm (q, 2H): -OCH₂ CH₃; ~3.6 ppm (m, 1H): -CH OH; ~2.5 ppm (m, 1H): -CH CO₂Et; ~1.2-2.2 ppm (m, 8H): Cyclohexyl -CH₂- protons; ~1.2 ppm (t, 3H): -OCH₂CH₃ |

| ¹³C NMR | ~175 ppm: Ester C =O; ~68 ppm: -C HOH; ~60 ppm: -OC H₂CH₃; ~20-45 ppm: Multiple signals for cyclohexyl carbons and -OC H₂C H₃ |

| FT-IR (neat) | ~3400 cm⁻¹ (broad): O-H stretch; ~2940, 2860 cm⁻¹: Aliphatic C-H stretch; ~1730 cm⁻¹ (strong): Ester C=O stretch; ~1180 cm⁻¹: C-O stretch |

| Mass Spec (EI) | m/z 172: Molecular Ion [M]⁺; m/z 154: [M-H₂O]⁺; m/z 127: [M-OEt]⁺; m/z 99: [M-CO₂Et]⁺ |

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on solvent, concentration, and stereochemistry.

Purity is typically assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which should show a single major peak corresponding to the product. The diastereomeric ratio can also be determined from the integration of distinct signals in high-resolution NMR or by peak areas in GC/HPLC.

Applications in Research and Drug Development

The synthetic value of Ethyl 3-hydroxycyclohexanecarboxylate lies in its identity as a chiral building block and versatile intermediate. The cyclohexanone skeleton is a common motif in a wide array of biologically active natural products and pharmaceutical drugs.[8][10] This intermediate provides a synthetically accessible entry point to this privileged scaffold.

-

Scaffold for Derivatization: The hydroxyl and ester groups serve as orthogonal handles for further chemical modification. The hydroxyl group can be oxidized back to a ketone, converted to a leaving group for nucleophilic substitution, or used in ether/ester linkages. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide.[15] This dual functionality allows for the systematic exploration of chemical space around the cyclohexane core.

-

Access to Chiral Molecules: As a precursor to various stereoisomers, it is valuable in the synthesis of enantiomerically pure compounds.[16][17] In drug development, often only one enantiomer of a chiral molecule possesses the desired therapeutic activity, while the other may be inactive or even cause adverse effects.[18] Access to intermediates like this is therefore critical for developing stereoselective syntheses.

-

Intermediate for Complex Targets: It can be used in the synthesis of more complex molecules, such as antagonists for specific receptors or inhibitors of enzymes. The cyclohexane ring provides a rigid conformational scaffold that can be used to orient other functional groups in a precise three-dimensional arrangement to fit into a biological target's active site, a key principle in pharmacophore-based drug design.[19][20]

Safety and Handling

While specific toxicity data for Ethyl 3-hydroxycyclohexanecarboxylate is limited, standard laboratory safety protocols for handling organic chemicals should be strictly followed. Its precursor, Ethyl 3-oxocyclohexanecarboxylate, is known to cause skin, eye, and respiratory irritation.[4][5]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[21][22] It is classified as a combustible liquid.[1]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- National Center for Biotechnology Information (2024). Time in Paris, FR. PubChem Compound Summary.

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxycyclohexanecarboxylate. PubChem Compound Summary. Retrieved January 7, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-oxocyclohexanecarboxylate. PubChem Compound Summary. Retrieved January 7, 2026, from [Link].

-

MySkinRecipes. (n.d.). Ethyl 3-hydroxycyclohexanecarboxylate. Retrieved January 7, 2026, from [Link].

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved January 7, 2026, from [Link].

-

CORE. (n.d.). Supporting Information. Retrieved January 7, 2026, from [Link].

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 7, 2026, from [Link].

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved January 7, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate. PubChem Compound Summary. Retrieved January 7, 2026, from [Link].

-

ResearchGate. (n.d.). IR and 1 H NMR spectroscopic data of the prepared compounds. Retrieved January 7, 2026, from [Link].

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxycyclohexanecarboxylate. Retrieved January 7, 2026, from [Link].

-

Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Retrieved January 7, 2026, from [Link].

-

Symeonidis, A., & Choulis, N. H. (n.d.). Recent Development: Enantioselective Extraction in Chiral Separation. Retrieved January 7, 2026, from [Link].

-

Organic Syntheses. (n.d.). Cyclohexanecarboxylic acid, 3,4,5-triol and triacetate. Retrieved January 7, 2026, from [Link].

- Integrated Spectrometry. (2021, January 14). Structure Determination from Spectra (2) (H NMR, C NMR, IR) [Ketones, Alkanes, Alcohols). YouTube. Retrieved January 7, 2026, from https://www.youtube.

-

Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved January 7, 2026, from [Link].

-

Integrated Spectrometry. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved January 7, 2026, from [Link].

-

Molbase. (n.d.). ethyl 3-hydroxy-1-methyl-2-oxo-3-cyclopentene-1-carboxylate. Retrieved January 7, 2026, from [Link].

- Google Patents. (n.d.). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.

-

Organic Syntheses. (n.d.). 4. Retrieved January 7, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). Ethyl 1-hydroxycyclohexanecarboxylate. PubChem Compound Summary. Retrieved January 7, 2026, from [Link].

-

Nair, D., et al. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link].

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 7, 2026, from [Link].

-

CAS Common Chemistry. (n.d.). S-Quizalofop-acid. Retrieved January 7, 2026, from [Link].

-

ResearchGate. (n.d.). A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. Retrieved January 7, 2026, from [Link].

-

Seidel, T., et al. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecular Informatics. Retrieved January 7, 2026, from [Link].

-

Nair, D., et al. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PubMed Central. Retrieved January 7, 2026, from [Link].

-

Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Retrieved January 7, 2026, from [Link].

-

Newman, D. J., & Cragg, G. M. (2025). The latest advances with natural products in drug discovery and opportunities for the future: a 2025 update. Expert Opinion on Drug Discovery. Retrieved January 7, 2026, from [Link].

-

Patil, S. A., et al. (2025). Artificial Intelligence in Natural Product Drug Discovery: Current Applications and Future Perspectives. Journal of Medicinal Chemistry. Retrieved January 7, 2026, from [Link].

-

Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. Retrieved January 7, 2026, from [Link].

-

Jóźwiak, K., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Retrieved January 7, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxycyclopentanecarboxylate. PubChem Compound Summary. Retrieved January 7, 2026, from [Link].

Sources

- 1. Ethyl 3-hydroxycyclohexanecarboxylate 98 94160-25-5 [sigmaaldrich.com]

- 2. Ethyl 3-hydroxycyclohexanecarboxylate [myskinrecipes.com]

- 3. Ethyl 3-hydroxycyclohexanecarboxylate | C9H16O3 | CID 3023897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. prepchem.com [prepchem.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. files.eric.ed.gov [files.eric.ed.gov]

- 15. Page loading... [wap.guidechem.com]

- 16. 2306249-93-2|Ethyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate|BLD Pharm [bldpharm.com]

- 17. ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate | C14H25NO5 | CID 72207703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. austinpublishinggroup.com [austinpublishinggroup.com]

- 19. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The latest advances with natural products in drug discovery and opportunities for the future: a 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-Hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxycyclohexanecarboxylate is a bifunctional molecule incorporating both a hydroxyl group and an ester, making it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its cyclic aliphatic structure offers a scaffold for constructing more complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and monitoring its transformations in chemical reactions. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for ethyl 3-hydroxycyclohexanecarboxylate, offering insights into the structural information each technique reveals.

Molecular Structure and Stereochemistry

Ethyl 3-hydroxycyclohexanecarboxylate (C₉H₁₆O₃, Molecular Weight: 172.22 g/mol ) possesses a cyclohexane ring substituted with an ethyl ester group at position 1 and a hydroxyl group at position 3.[1] The presence of two stereocenters at C1 and C3 gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The relative orientation of the ester and hydroxyl groups (cis or trans) significantly influences the molecule's conformation and, consequently, its spectroscopic signatures. This guide will focus on the general spectroscopic features applicable to all stereoisomers, with specific notes on how stereochemistry can impact the data.

Diagram of the Molecular Structure of Ethyl 3-Hydroxycyclohexanecarboxylate

Caption: Molecular structure of ethyl 3-hydroxycyclohexanecarboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of ethyl 3-hydroxycyclohexanecarboxylate is expected to show distinct signals for the protons of the ethyl group, the cyclohexane ring, and the hydroxyl group.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of ethyl 3-hydroxycyclohexanecarboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of exchangeable protons like the hydroxyl proton.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the cyclohexane ring protons.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Interpretation of the ¹H NMR Spectrum

The expected chemical shifts (δ) and multiplicities for the protons of ethyl 3-hydroxycyclohexanecarboxylate are summarized in the table below. The exact values can vary slightly depending on the solvent, concentration, and the specific stereoisomer.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| -CH₃ (ethyl) | ~1.25 | Triplet (t) | 3H | Coupled to the -CH₂- protons of the ethyl group. |

| -CH₂- (ethyl) | ~4.12 | Quartet (q) | 2H | Coupled to the -CH₃ protons of the ethyl group. |

| Cyclohexane ring protons | 1.2 - 2.5 | Multiplets (m) | 9H | These protons will appear as a complex series of overlapping multiplets due to extensive spin-spin coupling. |

| -CH-OH | ~3.6 - 4.0 | Multiplet (m) | 1H | The chemical shift is sensitive to the stereochemistry (axial vs. equatorial). |

| -OH | Variable (1.5 - 4.0) | Broad Singlet (br s) | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. Can be confirmed by D₂O exchange. |

Causality Behind Experimental Choices: The use of a deuterated solvent is essential to avoid a large solvent signal that would obscure the analyte's signals. TMS is used as a universal reference standard due to its chemical inertness and its single, sharp signal at a high field.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of ¹³C is low (~1.1%), the spectra are typically acquired with proton decoupling to enhance the signal intensity and simplify the spectrum to a series of single lines for each unique carbon atom.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

-

Instrument Setup: The spectrum is recorded on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: A proton-decoupled pulse sequence is used. A larger number of scans and a longer relaxation delay may be necessary to obtain a good spectrum, especially for quaternary carbons.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and referenced to TMS (0.00 ppm).

Interpretation of the ¹³C NMR Spectrum

The approximate chemical shifts for the carbon atoms in ethyl 3-hydroxycyclohexanecarboxylate are outlined below.

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| -C =O (ester) | ~175 | The carbonyl carbon is significantly deshielded. |

| -O-C H₂- (ethyl) | ~60 | Carbon attached to the ester oxygen. |

| -C H-OH | ~68 - 72 | The chemical shift is influenced by the stereochemistry. |

| Cyclohexane ring carbons | 20 - 45 | A series of peaks corresponding to the different methylene and methine carbons in the ring. |

| -C H₃ (ethyl) | ~14 | The terminal methyl carbon of the ethyl group. |

Diagram of Spectroscopic Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like ethyl 3-hydroxycyclohexanecarboxylate, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

-

Instrument Setup: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Interpretation of the IR Spectrum

The IR spectrum of ethyl 3-hydroxycyclohexanecarboxylate will be dominated by the characteristic absorptions of the hydroxyl and ester functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad | The broadness is due to hydrogen bonding. |

| C-H stretch (aliphatic) | 3000 - 2850 | Strong | Characteristic of the C-H bonds in the cyclohexane ring and ethyl group. |

| C=O stretch (ester) | ~1735 | Strong, Sharp | A very prominent peak characteristic of a saturated ester. |

| C-O stretch (ester) | 1300 - 1000 | Strong | Two distinct C-O stretching bands are expected for the ester group. |

| C-O stretch (alcohol) | 1260 - 1050 | Medium-Strong | This may overlap with the C-O stretches of the ester. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is invaluable for confirming the molecular formula and gaining further structural insights.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI). In EI, high-energy electrons bombard the sample, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of ethyl 3-hydroxycyclohexanecarboxylate is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z Value | Proposed Fragment | Notes |

| 172 | [C₉H₁₆O₃]⁺˙ | Molecular ion (M⁺˙). Its intensity may be low. |

| 154 | [M - H₂O]⁺˙ | Loss of a water molecule from the hydroxyl group. |

| 127 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| 101 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl ester group. |

| 45 | [COOCH₂CH₃]⁺ | Fragment corresponding to the ethyl ester group. |

Diagram of Mass Spectrometry Fragmentation

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-Hydroxycyclohexanecarboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 3-hydroxycyclohexanecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this molecule. The focus is on providing not just data, but a causal understanding of the spectral features based on molecular structure, stereochemistry, and conformational dynamics.

Introduction: The Structural Significance of Ethyl 3-Hydroxycyclohexanecarboxylate

Ethyl 3-hydroxycyclohexanecarboxylate is a bifunctional molecule incorporating a cyclohexane ring, an ethyl ester, and a hydroxyl group. This combination of features makes it a valuable building block in organic synthesis, particularly for pharmaceuticals and natural products. The stereochemical relationship between the ester and hydroxyl groups at the C1 and C3 positions, respectively, can be either cis or trans, leading to distinct diastereomers with different physical, chemical, and biological properties.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of this molecule. It allows for the unambiguous determination of its constitution, configuration, and predominant conformation in solution. A thorough understanding of its ¹H NMR spectrum is, therefore, crucial for confirming its synthesis, assessing its purity, and understanding its reactivity.

Theoretical Framework for Spectral Analysis

The ¹H NMR spectrum of ethyl 3-hydroxycyclohexanecarboxylate is governed by the principles of chemical shift, spin-spin coupling, and conformational dynamics of the cyclohexane ring.

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups, such as the ester and hydroxyl functionalities, deshield nearby protons, causing their signals to appear at a higher frequency (downfield) in the spectrum.[1][2]

-

Ethyl Group Protons: The methylene protons (-O-CH₂-CH₃) are directly attached to the electronegative oxygen atom of the ester and are expected to resonate around 4.1-4.2 ppm. The methyl protons (-O-CH₂-CH₃) are further away and will appear upfield, typically around 1.2-1.3 ppm.

-

Cyclohexane Ring Protons:

-

H1 and H3: The protons on the carbons bearing the substituents (C1 and C3) are the most deshielded of the ring protons. H1 (α to the ester) and H3 (α to the hydroxyl group) will have chemical shifts influenced by these electronegative groups. The methine proton alpha to an ester group on a cyclohexane ring typically appears around 2.2-2.6 ppm, while the proton alpha to a hydroxyl group is found in the 3.5-4.0 ppm range.

-

Other Ring Protons: The remaining methylene protons on the cyclohexane ring (at C2, C4, C5, and C6) will resonate in the more shielded region of the spectrum, typically between 1.0 and 2.2 ppm.[3] Their precise chemical shifts will depend on their proximity and stereochemical relationship to the substituents.

-

Conformational Analysis and its Impact on ¹H NMR

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[4][5] In this conformation, the 12 protons on the ring are divided into two distinct sets: six axial protons, which are perpendicular to the general plane of the ring, and six equatorial protons, which are located around the periphery of the ring.[4]

Substituents on the cyclohexane ring can also occupy either axial or equatorial positions. Due to steric hindrance, known as 1,3-diaxial strain, bulky substituents preferentially occupy the more stable equatorial position.[6] The conformational preference of ethyl 3-hydroxycyclohexanecarboxylate will depend on the stereochemistry (cis or trans) of the two substituents.

-

trans Isomer: The most stable conformation for the trans isomer is the one where both the ethyl carboxylate and the hydroxyl groups are in equatorial positions (diequatorial).

-

cis Isomer: The cis isomer will exist as an equilibrium mixture of two chair conformations that are rapidly interconverting via a "ring flip". In one conformation, the substituents are axial/equatorial, and in the other, they are equatorial/axial. The equilibrium will favor the conformation that places the bulkier group (the ethyl carboxylate) in the equatorial position.

This conformational preference has a profound impact on both the chemical shifts and the spin-spin coupling constants of the ring protons. Generally, axial protons are more shielded and appear at a slightly lower chemical shift (upfield) compared to their equatorial counterparts on the same carbon atom.

Spin-Spin Coupling and the Karplus Relationship

Spin-spin coupling, observed as the splitting of NMR signals into multiplets, arises from the interaction of neighboring, non-equivalent protons. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). For cyclohexane systems, the vicinal coupling constant (³JHH) is highly dependent on the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation .[7]

The key takeaways from the Karplus relationship for a cyclohexane chair conformation are:

-

Axial-Axial (a-a) Coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically ³Ja-a = 8-14 Hz .

-

Axial-Equatorial (a-e) Coupling: The dihedral angle is approximately 60°, leading to a small coupling constant, typically ³Ja-e = 2-5 Hz .

-

Equatorial-Equatorial (e-e) Coupling: The dihedral angle is also approximately 60°, resulting in a small coupling constant, typically ³Je-e = 2-5 Hz .

These distinct coupling constants are instrumental in assigning the signals of the cyclohexane ring protons and determining the stereochemistry of the molecule.[8]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A standardized protocol is essential for obtaining a high-resolution and artifact-free ¹H NMR spectrum.

Sample Preparation

-

Analyte Quantity: Weigh approximately 5-20 mg of ethyl 3-hydroxycyclohexanecarboxylate.

-

Solvent Selection: Choose a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. The choice of solvent can slightly influence the chemical shifts of the protons.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[3]

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually correct the phase and baseline of the spectrum to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons it represents.

-

Predicted ¹H NMR Spectral Analysis

While an experimental spectrum is ideal, a detailed prediction based on established principles can provide a robust framework for interpretation. The following sections detail the expected ¹H NMR spectra for both the trans and cis isomers of ethyl 3-hydroxycyclohexanecarboxylate.

Predicted Spectrum of trans-Ethyl 3-Hydroxycyclohexanecarboxylate

The trans isomer is expected to exist predominantly in the diequatorial conformation.

Detailed Signal Analysis:

-

δ ~ 4.15 ppm (quartet, 2H, J = 7.1 Hz): These are the methylene protons of the ethyl group (-O-CH₂ -CH₃). They are deshielded by the adjacent oxygen and are split into a quartet by the three neighboring methyl protons.

-

δ ~ 3.65 ppm (multiplet, 1H): This signal corresponds to the axial proton at C3 (H3 ), which is attached to the carbon bearing the hydroxyl group. Being axial, it will exhibit large axial-axial couplings to the axial protons at C2 and C4, and smaller axial-equatorial couplings to the equatorial protons at C2 and C4. This will likely result in a complex multiplet, often appearing as a triplet of triplets or a doublet of doublets of doublets.

-

δ ~ 2.30 ppm (multiplet, 1H): This is the axial proton at C1 (H1 ), alpha to the ester group. Similar to H3, it will show both large axial-axial and small axial-equatorial couplings, resulting in a complex multiplet.

-

δ ~ 1.25 ppm (triplet, 3H, J = 7.1 Hz): This signal represents the methyl protons of the ethyl group (-O-CH₂-CH₃ ). It is split into a triplet by the two adjacent methylene protons.

-

δ ~ 1.2 - 2.1 ppm (complex multiplets, 8H): This broad region contains the signals for the remaining eight protons on the cyclohexane ring (H2, H4, H5, and H6). These signals will overlap significantly, making individual assignment challenging without 2D NMR techniques.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -O-CH₂ -CH₃ | ~ 4.15 | Quartet (q) | ~ 7.1 | 2H |

| H3 (axial) | ~ 3.65 | Multiplet (m) | ³Ja-a ~ 10-12, ³Ja-e ~ 3-4 | 1H |

| H1 (axial) | ~ 2.30 | Multiplet (m) | ³Ja-a ~ 10-12, ³Ja-e ~ 3-4 | 1H |

| Ring CH₂ protons | ~ 1.2 - 2.1 | Complex Multiplets | - | 8H |

| -O-CH₂-CH₃ | ~ 1.25 | Triplet (t) | ~ 7.1 | 3H |

| -OH | Variable | Broad Singlet | - | 1H |

Predicted Spectrum of cis-Ethyl 3-Hydroxycyclohexanecarboxylate

The cis isomer will exist as an equilibrium of two rapidly interconverting chair conformations. The spectrum observed will be a weighted average of the spectra of the individual conformers. Assuming the conformation with the equatorial ethyl carboxylate group is favored, the proton at C1 will be axial and the proton at C3 will be equatorial.

Key Differences from the trans Isomer:

The most significant difference will be in the signal for H3 . In the major conformation, H3 is equatorial. Therefore, it will only have small couplings to its neighbors (axial-equatorial and equatorial-equatorial). This will result in a much narrower multiplet for H3 compared to the broad multiplet seen for the axial H3 in the trans isomer.

-

δ ~ 4.0 ppm (broad multiplet, 1H): This signal corresponds to the equatorial proton at C3 (H3 ). Due to its equatorial position, it will exhibit only small couplings (³Je-a and ³Je-e, both ~2-5 Hz). The signal will be broader than a simple singlet or doublet due to multiple small couplings.

-

δ ~ 2.5 ppm (multiplet, 1H): This signal is for the axial proton at C1 (H1 ). Its multiplicity will be complex, similar to the axial protons in the trans isomer, with large axial-axial couplings.

The signals for the ethyl group and the other ring protons will be in similar regions to the trans isomer, although their exact chemical shifts and multiplicities may differ slightly due to the different stereochemistry. The key diagnostic feature for distinguishing the cis and trans isomers is the width and multiplicity of the H3 signal . A broad multiplet with large coupling constants is indicative of an axial H3 (trans isomer), while a narrower multiplet with small coupling constants suggests an equatorial H3 (cis isomer).

Conclusion

The ¹H NMR spectrum of ethyl 3-hydroxycyclohexanecarboxylate is rich with structural information. A detailed analysis of the chemical shifts, integration, and particularly the coupling constants of the cyclohexane ring protons, allows for the confident assignment of the molecule's constitution and stereochemistry. The Karplus relationship is a powerful predictive tool, where the significant difference between axial-axial and other vicinal coupling constants serves as a reliable indicator of the relative configuration of the hydroxyl and ethyl carboxylate groups. This guide provides the foundational knowledge and predictive framework necessary for researchers to effectively utilize ¹H NMR spectroscopy in the characterization of this important synthetic intermediate.

References

-

UCL. (n.d.). Chemical shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexane conformation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of Cyclohexane. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]

-

UCL. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of Ethyl 3-Hydroxycyclohexanecarboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl 3-hydroxycyclohexanecarboxylate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core principles governing the chemical shifts in 1,3-disubstituted cyclohexane systems. We will explore the profound impact of stereoisomerism—specifically cis and trans configurations—on the ¹³C NMR spectrum. This guide offers predicted chemical shift data for both diastereomers, a detailed experimental protocol for acquiring high-fidelity spectra, and a framework for spectral interpretation and assignment. The methodologies and principles discussed herein are grounded in established spectroscopic theory to ensure technical accuracy and practical utility.

Introduction: The Crucial Role of ¹³C NMR in Stereochemical Elucidation

In the realm of organic chemistry, particularly in pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount to its function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of molecules in solution.[1] While ¹H NMR provides invaluable information about the proton framework, ¹³C NMR offers a direct and quantitative map of the carbon skeleton.[2] Each unique carbon atom in a molecule produces a distinct signal, and its chemical shift (δ) is exquisitely sensitive to its local electronic and steric environment.[3][4]

For cyclic systems like ethyl 3-hydroxycyclohexanecarboxylate, which exists as two primary diastereomers (cis and trans), ¹³C NMR is indispensable for assigning the relative stereochemistry. The orientation of the hydroxyl (-OH) and ethyl carboxylate (-COOEt) substituents, whether axial or equatorial, induces predictable changes in the chemical shifts of the ring carbons due to well-understood phenomena such as the γ-gauche effect and steric shielding.[5][6] This guide will systematically dissect these effects to provide a robust framework for analyzing the ¹³C NMR spectra of these and related compounds.

Foundational Principles: Stereochemistry and ¹³C Chemical Shifts in Cyclohexanes

The ¹³C NMR spectrum of a substituted cyclohexane is fundamentally dictated by the chair conformation of the ring and the axial or equatorial orientation of its substituents.

-

The α, β, and γ Effects:

-

α-effect: The direct effect of a substituent on the carbon to which it is attached. Electronegative groups like -OH and the ester's oxygen deshield the α-carbon, shifting its resonance downfield.[7][8]

-

β-effect: The effect on the adjacent carbon. This is also typically a deshielding (downfield) effect.[7][8]

-

γ-effect: The effect on the carbon two bonds away. This is the most diagnostically significant effect for stereochemistry. A substituent in an axial position introduces a γ-gauche interaction with the other axial hydrogens and carbons at the C-3 and C-5 positions. This steric compression leads to increased electron density around the γ-carbon, causing a characteristic upfield (shielding) shift of approximately 4-7 ppm compared to its counterpart in a conformation where the substituent is equatorial.[6]

-

-

Axial vs. Equatorial Substituents:

-